2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid
Overview
Description
This compound is a product used for preparing stapled peptides . It’s a useful organic compound for research related to life sciences .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorene group attached via a methoxy carbonyl group to an amino acid structure . The empirical formula is C20H21NO5 and the molecular weight is 355.38 .Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string representation isCOCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
.
Scientific Research Applications
Therapeutic Potential of Caffeic Acid Derivatives
Caffeic acid (CA) and its derivatives are extensively studied for their broad spectrum of biological activities and potential therapeutic applications. The phenylpropanoid framework, to which our compound of interest might be structurally related, is considered a valid structure for drug discovery programs. CA derivatives have shown potential in treating human diseases associated with oxidative stress and have applications in the cosmetic industry due to their stabilizing properties. The synthesis of esters, amides, and hybrids with currently marketed drugs highlights a strategy for developing derivatives with therapeutic application, suggesting a possible area of exploration for 2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-phenylpropanoic acid (Silva, Oliveira, & Borges, 2014).
Antioxidant Activities of Hydroxycinnamates
Hydroxycinnamates, another group of compounds related to phenylpropanoids, are known for their antioxidant activities. These compounds are abundant in various food groups and exhibit antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. This suggests the importance of structural effects on the antioxidant activity of such compounds, potentially including 2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-phenylpropanoic acid. Exploring the structural analogies and modifications could reveal insights into the antioxidant capabilities and therapeutic applications of the compound (Shahidi & Chandrasekara, 2010).
Applications Beyond Human Health
Research on phosphonic acids, compounds known for their coordination or supramolecular properties, and their bioactive properties (drug, pro-drug), functionalization of surfaces, and use in analytical purposes, medical imaging, or as phosphoantigen, suggests a wide range of research fields including chemistry, biology, and physics. This broad applicability indicates potential research directions for similar compounds, including 2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-phenylpropanoic acid, in creating new chemical entities for various applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVVPDORCZLJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-2-phenylpropanoic acid | |
CAS RN |
678992-21-7 | |
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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